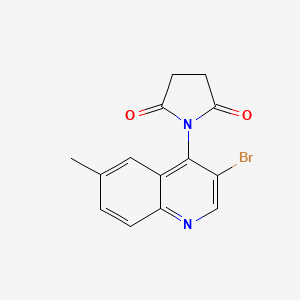
1-(3-Bromo-6-methylquinolin-4-yl)pyrrolidine-2,5-dione
説明
“1-(3-Bromo-6-methylquinolin-4-yl)pyrrolidine-2,5-dione” is a chemical compound with the CAS Number: 1393442-63-1. It has a molecular weight of 319.16 . The IUPAC name for this compound is 1-(3-bromo-6-methyl-4-quinolinyl)-2,5-pyrrolidinedione .
Molecular Structure Analysis
The InChI code for “1-(3-Bromo-6-methylquinolin-4-yl)pyrrolidine-2,5-dione” is 1S/C14H11BrN2O2/c1-8-2-3-11-9 (6-8)14 (10 (15)7-16-11)17-12 (18)4-5-13 (17)19/h2-3,6-7H,4-5H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-Bromo-6-methylquinolin-4-yl)pyrrolidine-2,5-dione” include a molecular weight of 319.16 . More specific properties like melting point, boiling point, etc., are not available in the retrieved information.科学的研究の応用
“1-(3-Bromo-6-methylquinolin-4-yl)pyrrolidine-2,5-dione” is a chemical compound with the molecular formula C14H11BrN2O2 . It’s part of a class of compounds known as pyrrolidines , which are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
The pyrrolidine ring, a five-membered nitrogen heterocycle, is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .
Pyrrolidines and their derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature from 2015 to date . They have been used to create bioactive molecules with target selectivity .
-
Antimicrobial and Antiviral Applications : Some pyrrolidine derivatives are known to have antibacterial , antifungal , and antiviral activities. They could be used in the development of new antimicrobial and antiviral drugs.
-
Antimalarial Applications : Pyrrolidine derivatives have also been reported to have antimalarial activity . They could be used in the development of new antimalarial drugs.
-
Antitumoral Applications : Some pyrrolidine derivatives have been found to have antitumoral effects . They could be used in the development of new cancer treatments.
-
Anti-inflammatory Applications : Pyrrolidine derivatives have been reported to have anti-inflammatory effects . They could be used in the development of new anti-inflammatory drugs.
-
Anticonvulsant Applications : Pyrrolidine derivatives have been found to have anticonvulsant effects . They could be used in the development of new anticonvulsant drugs.
-
Antioxidant Applications : Pyrrolidine derivatives have been reported to have antioxidant effects . They could be used in the development of new antioxidant drugs.
-
Cholinesterase Inhibition : Pyrrolidine derivatives are known to have cholinesterase inhibitory effects . They could be used in the development of new drugs for diseases like Alzheimer’s, where cholinesterase inhibitors are commonly used.
-
Carbonic Anhydrase Inhibition : Some pyrrolidine-2,5-diones, such as the ones synthesized by Oktay et al., have been evaluated for their inhibitory activity on human carbonic anhydrase isoenzymes hCA I and hCA II . These enzymes are involved in several diseases, making these compounds potential candidates for drug development .
-
Drug Research and Development (R&D) : Compounds bearing pyrrolidine scaffolds continue to be utilized as intermediates in drug research and development (R&D) studies for the development of molecules that could be new drug candidates .
-
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies : The molecular diversity and complexity of pyrrolidine-based molecules allow us to design and develop more active and less toxic drug candidates by taking into account the elucidation of structure–activity relationship (SAR) and quantitative structure–activity relationship (QSAR) in the synthetic pathway .
特性
IUPAC Name |
1-(3-bromo-6-methylquinolin-4-yl)pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O2/c1-8-2-3-11-9(6-8)14(10(15)7-16-11)17-12(18)4-5-13(17)19/h2-3,6-7H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGYFABCFOQFSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)Br)N3C(=O)CCC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-6-methylquinolin-4-yl)pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Methoxy-1-oxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B1379761.png)
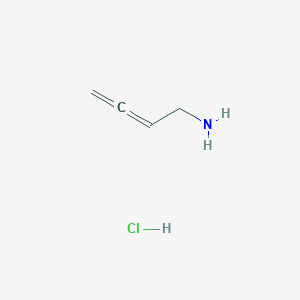
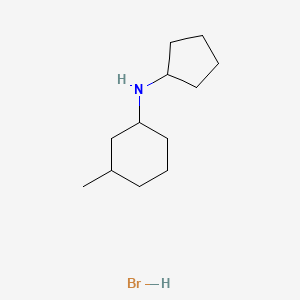
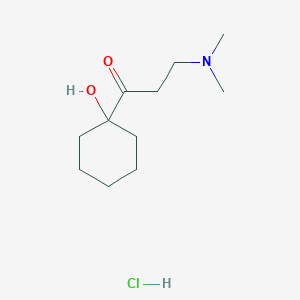
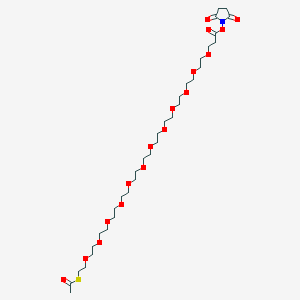
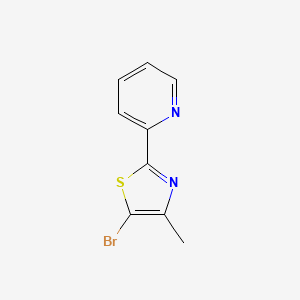
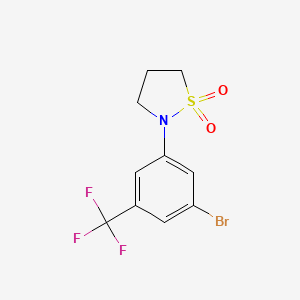
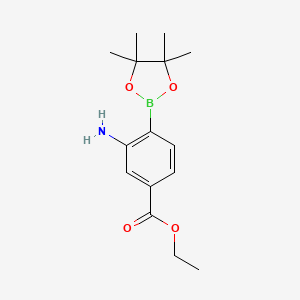
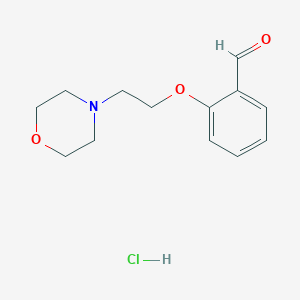
![[3-(2-Bromophenoxy)propyl]methylamine hydrochloride](/img/structure/B1379775.png)
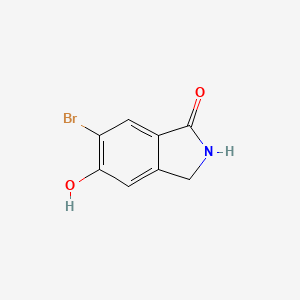
![5-Bromoimidazo[2,1-b][1,3]thiazole](/img/structure/B1379779.png)
![Thiazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B1379780.png)
![tert-Butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B1379781.png)